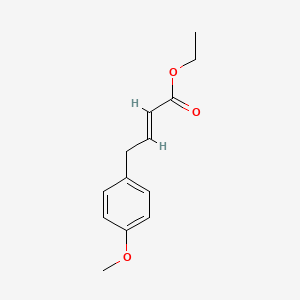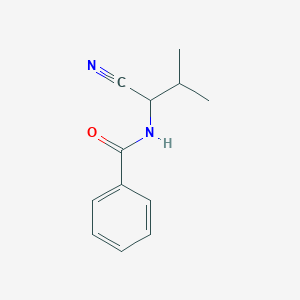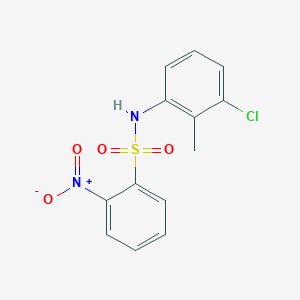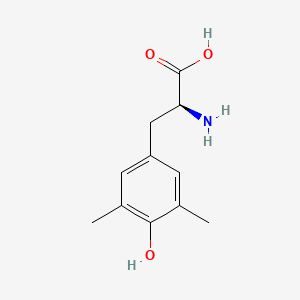![molecular formula C21H17N3O5S3 B2972931 N-(1,3-benzodioxol-5-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide CAS No. 1105196-07-3](/img/structure/B2972931.png)
N-(1,3-benzodioxol-5-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with a 1,3-benzodioxol-5-yl group are often found in synthetic cathinones, which are a type of designer drug . They are also found in other organic compounds such as N,N-Dimethylpentylone .
Molecular Structure Analysis
The molecular structure of similar compounds often contains a benzodioxol group attached to a larger organic molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, N,N-Dimethylpentylone has a molecular weight of 249.3056 g/mol .Aplicaciones Científicas De Investigación
Anticancer Activity
The compound has demonstrated promising anticancer activity, particularly in tumor cells experiencing glucose starvation. Glucose levels within solid tumors are often lower than in normal surrounding tissue, forcing tumor cells to adapt their metabolism. Unlike normal tissue, tumor cells face glucose starvation, making pathways supporting survival during these conditions attractive targets for therapy. One of the amuvatinib derivatives, compound 6 , which is based on the structure of VU0616414-1, has been found to be efficacious in glucose-starved tumor cells. It selectively inhibits mitochondrial membrane potential, highlighting its potential as an antitumor agent for treating glucose-starved tumors .
Selectivity Between Cancer Cells and Normal Cells
Data obtained from studies revealed that VU0616414-1 derivatives exhibit good selectivity between cancer cells and normal cells, with an IC50 value greater than 30 μM. This selectivity is crucial for developing targeted therapies that minimize harm to healthy tissues while effectively combating cancer .
Medicinal Chemistry and Mechanistic Insights
Researchers have explored the medicinal chemistry of VU0616414-1 and its derivatives. Understanding the compound’s structure-activity relationship (SAR) can guide further optimization for improved efficacy and reduced side effects. Mechanistically, VU0616414-1 and its derivatives may interact with specific cellular pathways, including the mechanistic target of rapamycin (mTOR) pathway, which plays a key role in cancer cell survival and proliferation .
Potential Synthetic Lethality
Synthetic lethality refers to the phenomenon where the simultaneous disruption of two genes or pathways leads to cell death, while disruption of either alone does not. VU0616414-1 derivatives may exploit synthetic lethality by selectively targeting cancer cells that are already vulnerable due to specific genetic alterations or metabolic dependencies. Investigating these interactions could reveal novel therapeutic strategies .
Green Synthesis Techniques
Efforts have been made to develop green synthesis techniques for quinoxaline derivatives, including VU0616414-1. These derivatives have shown a broad spectrum of biological activities, making them interesting candidates for further exploration in drug development .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s worth noting that compounds with a similar 1,3-benzodioxol-5-yl-indole structure have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cell cycle progression and survival.
Biochemical Pathways
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that this compound may affect similar pathways, leading to downstream effects on cell division and growth.
Result of Action
Based on the reported effects of similar compounds, it may cause cell cycle arrest and induce apoptosis in cancer cells .
Safety and Hazards
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S3/c1-24(14-5-8-16-17(11-14)28-12-27-16)32(25,26)18-9-10-31-19(18)21-22-20(23-29-21)13-3-6-15(30-2)7-4-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZXXSMSSDGXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=C(SC=C3)C4=NC(=NO4)C5=CC=C(C=C5)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(3,5-difluorobenzoyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B2972853.png)
![2-(2,4-dichlorophenoxy)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2972854.png)
![3-(2,6-dichlorophenyl)-5-[(E)-2-(4-hydroxy-2-methylanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2972857.png)

![3-(3,5-dimethylphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2972859.png)

![3-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B2972861.png)




